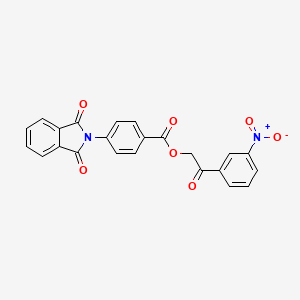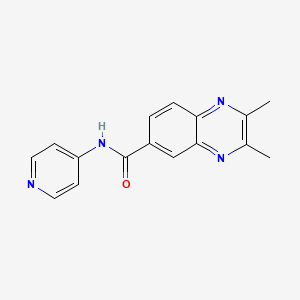![molecular formula C14H20N2O3S B5161028 4-methyl-N-[(4-methylphenyl)sulfonyl]-1-piperidinecarboxamide](/img/structure/B5161028.png)
4-methyl-N-[(4-methylphenyl)sulfonyl]-1-piperidinecarboxamide
描述
4-methyl-N-[(4-methylphenyl)sulfonyl]-1-piperidinecarboxamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDACIs). It is a potent and selective inhibitor of HDAC1, HDAC2, and HDAC3, which are enzymes involved in the regulation of gene expression. MS-275 has been widely studied for its potential therapeutic applications in cancer and other diseases.
作用机制
4-methyl-N-[(4-methylphenyl)sulfonyl]-1-piperidinecarboxamide exerts its effects by inhibiting the activity of HDAC enzymes, which are involved in the regulation of gene expression. HDACs remove acetyl groups from histone proteins, leading to the repression of gene transcription. By inhibiting HDACs, 4-methyl-N-[(4-methylphenyl)sulfonyl]-1-piperidinecarboxamide promotes the acetylation of histones, leading to the activation of gene transcription. This results in the upregulation of genes involved in cell cycle arrest, apoptosis, and differentiation.
Biochemical and Physiological Effects:
4-methyl-N-[(4-methylphenyl)sulfonyl]-1-piperidinecarboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. It has also been found to promote differentiation of cancer cells, leading to a decrease in their malignant properties. 4-methyl-N-[(4-methylphenyl)sulfonyl]-1-piperidinecarboxamide has neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has been shown to improve cognitive function and reduce neuronal damage in these models.
实验室实验的优点和局限性
4-methyl-N-[(4-methylphenyl)sulfonyl]-1-piperidinecarboxamide has several advantages for lab experiments, including its potency and selectivity for HDAC1, HDAC2, and HDAC3. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, 4-methyl-N-[(4-methylphenyl)sulfonyl]-1-piperidinecarboxamide has some limitations, including its potential toxicity and off-target effects. It may also have limited efficacy in certain types of cancer and other diseases.
未来方向
There are several potential future directions for research on 4-methyl-N-[(4-methylphenyl)sulfonyl]-1-piperidinecarboxamide. One area of interest is the development of new HDAC inhibitors with improved potency, selectivity, and safety profiles. Another area of interest is the identification of biomarkers that can predict response to 4-methyl-N-[(4-methylphenyl)sulfonyl]-1-piperidinecarboxamide and other HDAC inhibitors. This could help to identify patients who are most likely to benefit from these treatments. Additionally, there is interest in combining 4-methyl-N-[(4-methylphenyl)sulfonyl]-1-piperidinecarboxamide with other therapies, such as chemotherapy and immunotherapy, to enhance their efficacy. Finally, there is interest in studying the role of HDACs in other diseases, such as inflammatory and metabolic disorders, and the potential of HDAC inhibitors as therapeutic agents in these conditions.
科学研究应用
4-methyl-N-[(4-methylphenyl)sulfonyl]-1-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and other conditions. It has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells, leading to the inhibition of tumor growth. 4-methyl-N-[(4-methylphenyl)sulfonyl]-1-piperidinecarboxamide has also been found to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
4-methyl-N-(4-methylphenyl)sulfonylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-11-3-5-13(6-4-11)20(18,19)15-14(17)16-9-7-12(2)8-10-16/h3-6,12H,7-10H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCLTPXHMIWRCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(4-methylphenyl)sulfonylpiperidine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-3-pyridinylbutanamide](/img/structure/B5160963.png)
![3-[1-hydroxy-2-(methylamino)ethyl]phenyl benzoate hydrochloride](/img/structure/B5160971.png)
![2-(4-morpholinyl)-N-[3-(trifluoromethyl)phenyl]nicotinamide hydrochloride](/img/structure/B5160981.png)


![4-methyl-5H-spiro[1,3-oxathiolane-2,2'-tricyclo[3.3.1.1~3,7~]decan]-5-one](/img/structure/B5160990.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(2-hydroxy-5-methylphenyl)-4-piperidinecarboxamide](/img/structure/B5160992.png)
![1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}propyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B5161013.png)



![ethyl 3-{[4-(diethylamino)-2-butyn-1-yl]oxy}propanoate](/img/structure/B5161041.png)